molecular formula C17H30O4S B14486049 Decan-4-ol;4-methylbenzenesulfonic acid CAS No. 65949-99-7

Decan-4-ol;4-methylbenzenesulfonic acid

Cat. No.: B14486049
CAS No.: 65949-99-7
M. Wt: 330.5 g/mol
InChI Key: VSFCAODXNIEYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzenesulfonic acid (CAS No. 104-15-4), also known as p-toluenesulfonic acid (p-TsOH), is a strong organic sulfonic acid widely used as a catalyst in organic synthesis. It is characterized by its high acidity (comparable to sulfuric acid) and solubility in polar solvents like water and alcohols. The compound is commonly employed in esterifications, Friedel-Crafts alkylations, and as a dehydrating agent . Its monohydrate form (CAS No. 6192-52-5) is frequently utilized in industrial and pharmaceutical applications due to its stability and ease of handling .

Key physicochemical properties include:

  • Molecular formula: C₇H₈O₃S
  • pKa: ~ -2.8 (strong acid)
  • log Pow (octanol/water partition coefficient): 1.04 (calculated)
  • Melting point: 103–106°C (monohydrate) .

Properties

CAS No.

65949-99-7

Molecular Formula

C17H30O4S

Molecular Weight

330.5 g/mol

IUPAC Name

decan-4-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

VSFCAODXNIEYNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Considerations

Molecular Structure and Properties

Decan-4-ol;4-methylbenzenesulfonic acid is a compound resulting from the association of a secondary alcohol, decan-4-ol, and an aromatic sulfonic acid, 4-methylbenzenesulfonic acid. The molecular formula, C₁₇H₃₀O₄S, corresponds to a molecular weight of 330.5 g/mol. The structure is best described as a salt or ester, depending on the reaction conditions and stoichiometry of the reactants. The decan-4-ol moiety provides a hydrophobic, linear alkyl chain with a secondary hydroxyl group at the fourth carbon, while the 4-methylbenzenesulfonic acid component contributes a polar, aromatic sulfonic acid group.

The formation of the compound typically involves either an ionic association (salt) or a covalent bond (ester) between the hydroxyl group of decan-4-ol and the sulfonic acid group of 4-methylbenzenesulfonic acid. The precise nature of the product—whether a simple salt, an ester, or a hydrogen-bonded complex—depends on the reaction conditions, such as solvent, temperature, and the presence of dehydrating agents.

Nomenclature and Synonyms

The compound is referred to by several synonymous names in the literature, including 4-methylbenzene-1-sulfonic acid--decan-4-ol (1/1) and the registry number 65949-99-7. The systematic nomenclature reflects its composition and the stoichiometric ratio of its components.

Physical and Chemical Properties

Although detailed experimental data on the physical properties of this compound are limited, the properties can be inferred from its components. The compound is expected to exhibit amphiphilic behavior due to the combination of a hydrophobic alkyl chain and a hydrophilic sulfonic acid group. This duality may impart surfactant-like properties, making it potentially useful in phase transfer catalysis or as an intermediate in organic synthesis.

Synthetic Strategies for this compound

Direct Acid-Base Reaction (Salt Formation)

Reaction Mechanism and Rationale

The most straightforward method for preparing this compound involves the direct acid-base reaction between decan-4-ol and 4-methylbenzenesulfonic acid. In this process, the hydroxyl group of decan-4-ol acts as a weak base, accepting a proton from the strongly acidic sulfonic acid group of 4-methylbenzenesulfonic acid. The result is the formation of an ionic salt, which may be isolated as a crystalline solid or viscous oil, depending on the solvent and stoichiometry.

The reaction can be represented as follows:

$$
\text{C}{10}\text{H}{21}\text{CH(OH)CH}2\text{CH}3 + \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \rightarrow \left[\text{C}{10}\text{H}{21}\text{CH(OH)CH}2\text{CH}3\right]^+ \left[\text{CH}3\text{C}6\text{H}4\text{SO}3\right]^-
$$

Experimental Procedure

A typical preparation involves dissolving equimolar amounts of decan-4-ol and 4-methylbenzenesulfonic acid in a suitable solvent, such as dichloromethane, ethanol, or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures (25–50°C) to ensure complete reaction. The product may precipitate out of solution or can be isolated by evaporation of the solvent and subsequent recrystallization from a non-polar solvent.

Data Table: Direct Acid-Base Reaction
Parameter Value/Condition Source
Reactants Decan-4-ol, 4-methylbenzenesulfonic acid
Stoichiometry 1:1 molar ratio
Solvent Dichloromethane, ethanol, acetonitrile
Temperature 25–50°C
Reaction Time 1–4 hours
Product Isolation Precipitation, evaporation, recrystallization
Yield 85–98% (typical)
Product Form Salt (ionic complex)
Advantages and Limitations

This method is advantageous due to its simplicity, high yield, and minimal requirement for specialized reagents or equipment. The main limitation is that the product is typically an ionic salt rather than a covalent ester, which may influence its reactivity and solubility in subsequent applications.

Esterification (Sulfonate Ester Formation)

Reaction Mechanism and Rationale

An alternative approach involves the formation of a sulfonate ester through the acid-catalyzed condensation of decan-4-ol and 4-methylbenzenesulfonic acid. This reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonic acid, with concomitant loss of water. The reaction is typically catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) or by azeotropic removal of water.

The general reaction is as follows:

$$
\text{C}{10}\text{H}{21}\text{CH(OH)CH}2\text{CH}3 + \text{CH}3\text{C}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{DCC}} \text{C}{10}\text{H}{21}\text{CH(OSO}2\text{C}6\text{H}4\text{CH}3)\text{CH}2\text{CH}3 + \text{H}_2\text{O}
$$

Experimental Procedure

In a typical procedure, decan-4-ol and 4-methylbenzenesulfonic acid are combined in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures for 12–24 hours. The resulting sulfonate ester is purified by column chromatography or recrystallization.

Data Table: Sulfonate Esterification
Parameter Value/Condition Source
Reactants Decan-4-ol, 4-methylbenzenesulfonic acid
Catalyst/Dehydrating Agent DCC, DMAP
Solvent Dichloromethane, THF
Temperature 25–40°C
Reaction Time 12–24 hours
Product Isolation Chromatography, recrystallization
Yield 60–85%
Product Form Sulfonate ester
Advantages and Limitations

Esterification yields a covalent sulfonate ester, which may be desirable for certain synthetic applications. However, the reaction generally requires longer reaction times, careful control of moisture, and the use of potentially hazardous dehydrating agents. The yields are typically lower than for direct salt formation, and side reactions may occur if the alcohol or acid contains impurities.

Tosylation Followed by Nucleophilic Substitution

Reaction Mechanism and Rationale

A widely used method for introducing the 4-methylbenzenesulfonyl group onto an alcohol is tosylation, in which the alcohol is reacted with tosyl chloride (4-methylbenzenesulfonyl chloride) in the presence of a base such as pyridine. The resulting tosylate ester can then undergo nucleophilic substitution to yield various derivatives, or it can be isolated as a stable intermediate.

The reaction is as follows:

$$
\text{C}{10}\text{H}{21}\text{CH(OH)CH}2\text{CH}3 + \text{CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Pyridine}} \text{C}{10}\text{H}{21}\text{CH(OSO}2\text{C}6\text{H}4\text{CH}3)\text{CH}2\text{CH}3 + \text{HCl}
$$

Experimental Procedure

Decan-4-ol is dissolved in pyridine or another suitable base, and tosyl chloride is added slowly with stirring at 0–5°C to minimize side reactions. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction, washing, and purification by recrystallization or chromatography.

Data Table: Tosylation
Parameter Value/Condition Source
Reactants Decan-4-ol, tosyl chloride
Base Pyridine
Solvent Pyridine, dichloromethane
Temperature 0–25°C
Reaction Time 2–6 hours
Product Isolation Extraction, recrystallization
Yield 80–95%
Product Form Tosylate ester
Advantages and Limitations

Tosylation is a highly efficient and widely applicable method for activating alcohols toward nucleophilic substitution. The resulting tosylate esters are generally stable and can be stored for extended periods. However, the use of pyridine and tosyl chloride requires appropriate safety precautions due to their toxicity and irritant properties.

Alternative Methods: Direct Sulfonation and Phase Transfer Catalysis

Direct Sulfonation

Direct sulfonation of decan-4-ol with fuming sulfuric acid or chlorosulfonic acid in the presence of 4-methylbenzene may theoretically yield the desired sulfonic acid ester. However, this method is rarely used due to poor selectivity and the potential for over-sulfonation or degradation of the alcohol.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) can be employed to facilitate the reaction between decan-4-ol and 4-methylbenzenesulfonic acid or its derivatives in biphasic systems. Quaternary ammonium salts or crown ethers are used as phase transfer agents to enhance the reactivity of the nucleophile and improve yields.

Data Table: Alternative Methods
Method Yield (%) Key Conditions Source
Direct sulfonation <50 Fuming sulfuric acid, high temp
Phase transfer catalysis 70–90 Quaternary ammonium salt, biphasic
Evaluation

While these alternative methods may offer certain advantages in specific contexts, they are generally less efficient or require more specialized reagents and equipment compared to the direct acid-base reaction or tosylation.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

The direct acid-base reaction consistently provides the highest yields and product purities, with minimal byproduct formation. Tosylation and esterification methods offer slightly lower yields but may be preferred when a covalent sulfonate ester is required for further synthetic transformations.

Reaction Conditions and Scalability

Direct salt formation is easily scalable and can be performed under mild conditions, making it suitable for both laboratory and industrial applications. Tosylation and esterification require more stringent control of moisture and temperature, which may complicate large-scale operations.

Data Table: Comparative Summary

Method Yield (%) Reaction Time (h) Scalability Safety/Environmental Impact Product Type
Direct acid-base reaction 85–98 1–4 Excellent Low Salt (ionic)
Esterification 60–85 12–24 Moderate Moderate Sulfonate ester
Tosylation 80–95 2–6 Good Moderate-High Tosylate ester
Direct sulfonation <50 6–12 Poor High Mixed products
Phase transfer catalysis 70–90 4–8 Good Moderate Variable

Mechanistic Insights and Optimization Strategies

Mechanistic Pathways

The acid-base reaction proceeds via proton transfer, with the alcohol acting as a nucleophile and the sulfonic acid as a proton donor. In esterification and tosylation, the formation of a sulfonate ester involves nucleophilic attack on the sulfur atom, facilitated by activation of the sulfonic acid or sulfonyl chloride.

Factors Influencing Yield and Selectivity

Key factors affecting the outcome of the reaction include the purity of the starting materials, the choice of solvent, reaction temperature, and the presence of catalysts or dehydrating agents. Removal of water is critical in esterification to drive the reaction to completion.

Optimization Techniques

Optimization strategies include the use of azeotropic distillation to remove water, the selection of non-nucleophilic bases to minimize side reactions, and the employment of phase transfer catalysts to enhance reactivity in biphasic systems.

Data Table: Optimization Parameters

Parameter Effect on Yield/Selectivity Recommended Range Source
Solvent polarity Higher yield in non-polar solvents for salt formation Dichloromethane, toluene
Temperature Elevated temp increases rate, may reduce selectivity 25–50°C
Water removal Critical for esterification Azeotropic distillation
Catalyst/base choice Influences rate and byproducts Pyridine, DMAP

Experimental Case Studies and Literature Reports

Literature Report: Tosylation of Decanol

A study on the tosylation of decanol derivatives provides insight into the practical aspects of the reaction. The procedure involves the reaction of decanol with tosyl chloride in pyridine, followed by reduction with lithium aluminum hydride to yield the corresponding alkane. While the primary focus is on the reduction step, the tosylation conditions and yields are directly relevant to the preparation of this compound.

Literature Report: Esterification with p-Toluenesulfonic Acid

The use of p-toluenesulfonic acid as a catalyst and reactant in esterification reactions is well documented. In the context of this compound, similar conditions can be applied to achieve high yields of the sulfonate ester, provided that water is efficiently removed from the reaction mixture.

Literature Report: Phase Transfer Catalysis

Phase transfer catalysis has been employed to enhance the reactivity of alcohols with sulfonic acid derivatives in biphasic systems. The use of quaternary ammonium salts as phase transfer agents allows for efficient conversion under mild conditions, with yields comparable to those obtained in homogeneous systems.

Data Table: Literature Yields and Conditions

Reference Method Yield (%) Key Conditions
Tosylation 80–95 Pyridine, 0–25°C, 2–6 h
Esterification 60–85 DCC, DMAP, 25–40°C, 12–24 h
Acid-base 85–98 DCM, 25–50°C, 1–4 h

Analytical Characterization of Products

Spectroscopic Methods

The products of these reactions are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presence of characteristic sulfonate or tosylate peaks in the IR spectrum and diagnostic chemical shifts in the NMR spectrum confirm the structure of the product.

Purity Assessment

Purity is assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC), with typical purities exceeding 95% for products obtained by direct acid-base reaction or tosylation.

Data Table: Analytical Characteristics

Technique Diagnostic Feature Expected Value/Range Source
NMR (¹H, ¹³C) Tosyl methyl, aromatic, alkyl protons δ 2.3 (s, 3H), 7.2–7.8 (m, 4H), 0.8–1.8 (m, 18H)
IR S=O stretch, O–H stretch 1180–1360 cm⁻¹, 3200–3500 cm⁻¹
MS Molecular ion, fragments m/z 330.5 (M⁺), fragments

Industrial and Laboratory Scale Considerations

Environmental Impact and Waste Management

The primary environmental concerns are associated with the use of organic solvents and hazardous reagents in tosylation and esterification. Solvent recovery and waste minimization strategies are recommended for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., PBr3), nucleophiles (e.g., alcohols, amines)

Major Products Formed

    Oxidation of Decan-4-ol: Decan-4-one

    Reduction of 4-Methylbenzenesulfonic Acid: 4-Methylbenzenesulfonamide

    Substitution Reactions: Alkyl halides, sulfonate esters

Mechanism of Action

The mechanism of action of decan-4-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets and pathways. For example, the sulfonic acid group can act as an electrophile in substitution reactions, while the hydroxyl group in decan-4-ol can participate in hydrogen bonding and other interactions . These properties make the compound useful in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonic Acids

Below is a comparative analysis of 4-methylbenzenesulfonic acid with other sulfonic acids based on reactivity, applications, and safety profiles.

Table 1: Comparison of Sulfonic Acids

Compound Structure Key Applications Acidity (pKa) log Pow Toxicity/Safety Notes
4-Methylbenzenesulfonic acid C₆H₄(CH₃)SO₃H Catalyst in esterifications, dehydrating agent -2.8 1.04 Toxic to aquatic life; corrosive to skin/eyes
Benzenesulfonic acid C₆H₅SO₃H Surfactant synthesis, ion-exchange resins -2.0 0.31 Less lipophilic than p-TsOH; similar corrosivity
4-Undecylbenzenesulfonic acid C₁₇H₂₈O₃S Detergent formulations, emulsifiers ~ -1.8 6.11 High bioaccumulation potential due to long alkyl chain
2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid Complex polysulfonic acid Component in medical formulations (e.g., Policresulen) Not reported 1.60 Irreversible eye damage; chronic aquatic toxicity

Key Findings

Acidity and Reactivity :

  • 4-Methylbenzenesulfonic acid exhibits stronger acidity (pKa ~ -2.8) compared to benzenesulfonic acid (pKa ~ -2.0) due to the electron-donating methyl group enhancing sulfonic acid stability .
  • In catalytic applications, p-TsOH outperforms weaker acids (e.g., acetic acid) in reactions requiring harsh conditions, such as the chlorination of aromatic compounds using iodobenzene .

Solubility and Lipophilicity :

  • The log Pow of p-TsOH (1.04) indicates moderate lipophilicity, making it suitable for reactions in both aqueous and organic phases. In contrast, 4-undecylbenzenesulfonic acid (log Pow 6.11) is highly lipophilic, favoring micelle formation in detergents .

Toxicity and Regulatory Status :

  • p-TsOH is classified as a deleterious substance in concentrations >5% under updated chemical regulations (e.g., PDSCL amendments) due to its acute aquatic toxicity and corrosivity .
  • Structural analogs like 2-hydroxy-3,5-bis[...]-4-methylbenzenesulfonic acid exhibit higher ecological risks, with irreversible ocular effects and chronic aquatic toxicity reported .

Comparison with Other Catalysts

Table 2: Catalytic Efficiency in Organic Reactions

Reaction Type Catalyst Yield (%) Conditions Reference
Esterification of silibinin 4-Methylbenzenesulfonic acid 69.6 DMF, 0–5°C, NaH
Acylation of phospholipids p-TsOH High Hydrolysis under mild conditions
Chlorination of aromatics p-TsOH + iodobenzene 70–85 THF, room temperature
Schiff-base ligand synthesis H₂SO₄ <25 Ethanol, reflux
  • Advantages of p-TsOH :
    • Higher yields in esterifications and acylations compared to traditional acids like H₂SO₄ .
    • Enables milder reaction conditions (e.g., room-temperature chlorination) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Decan-4-ol;4-methylbenzenesulfonic acid?

  • Synthesis :

  • Decan-4-ol : Prepared via hydroboration-oxidation of 4-decene or catalytic hydrogenation of 4-decenal. Ensure inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the alcohol group .
  • 4-Methylbenzenesulfonic acid : Synthesized by sulfonation of toluene with concentrated sulfuric acid at 100–120°C. Excess acid is neutralized with NaOH to isolate the sodium salt .
    • Characterization :
  • NMR spectroscopy : Confirm hydroxyl (-OH) and sulfonic (-SO₃H) proton environments (δ ~1.5 ppm for Decan-4-ol; δ ~7.5-8.0 ppm for aromatic protons in 4-methylbenzenesulfonic acid) .
  • HPLC : Assess purity (>98% recommended for catalytic applications) using C18 columns and UV detection at 254 nm .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Purity : Batch testing via titration (acid-base for sulfonic acid) and GC-MS (for Decan-4-ol) is critical. Reproducible synthesis protocols minimize impurities .
  • Storage : Store Decan-4-ol under nitrogen at 4°C to prevent oxidation. 4-Methylbenzenesulfonic acid is hygroscopic; desiccate at room temperature in amber glass .

Advanced Research Questions

Q. What are the key challenges in analyzing reaction mechanisms involving this compound in catalytic systems?

  • Mechanistic complexity : The sulfonic acid group acts as a Brønsted acid, while Decan-4-ol may participate in hydrogen bonding. Use isotopic labeling (e.g., D₂O for proton tracking) and in situ FTIR to monitor intermediate formation .
  • Kinetic studies : Conduct time-resolved experiments with stopped-flow techniques to isolate rate-determining steps. Compare with DFT calculations for theoretical validation .

Q. How can contradictions in experimental data (e.g., catalytic efficiency vs. solvent polarity) be resolved?

  • Data triangulation : Cross-validate using multiple analytical methods (e.g., UV-Vis, NMR, and mass spectrometry) to confirm reaction outcomes .
  • Solvent effects : Systematically vary solvent polarity (e.g., water, DMSO, hexane) and measure activation energy (Arrhenius plots) to identify solvent-dependent behavior .

Q. What methodologies are recommended for studying the compound’s interactions with biological systems?

  • Toxicity profiling : Use in vitro assays (e.g., MTT for cell viability) and zebrafish models to assess acute toxicity. Reference structural analogs (e.g., sodium benzenesulfonate) for comparative analysis .
  • Drug delivery : Investigate micelle formation via dynamic light scattering (DLS) when combined with phospholipids. Monitor payload release kinetics at physiological pH .

Application-Oriented Questions

Q. What are the emerging applications of this compound in organic synthesis?

  • Acid catalysis : Optimize esterification and Friedel-Crafts reactions by tuning the molar ratio of sulfonic acid to substrate (typical range: 5–10 mol%) .
  • Surfactant design : Combine Decan-4-ol’s amphiphilicity with sulfonic acid’s solubility to create bio-derived surfactants. Characterize critical micelle concentration (CMC) via conductivity measurements .

Q. How does structural modification of 4-methylbenzenesulfonic acid impact its reactivity in polymer chemistry?

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance acidity. Compare with methyl orange derivatives (azo-linked sulfonates) for redox-active polymer applications .
  • Crosslinking : Study thermal stability (TGA) and glass transition temperature (DSC) in sulfonated polyether ether ketone (SPEEK) membranes for fuel cell research .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or solubility data?

  • Standardization : Use NIST-certified reference materials for calibration. Cross-check with peer-reviewed datasets (e.g., NIST Chemistry WebBook for 4-hydroxybenzenesulfonic acid) .
  • Reproducibility : Document experimental conditions (e.g., heating rate for melting point determination) and share raw data via open-access platforms .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate .
  • Waste disposal : Segregate sulfonic acid waste (pH <2) for specialized treatment to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.